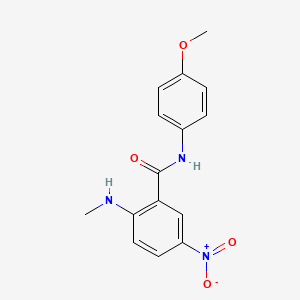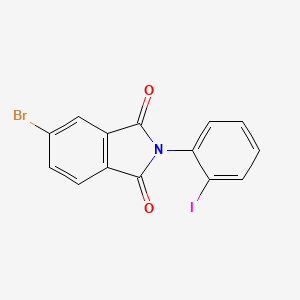![molecular formula C24H32ClFO5 B12470981 (1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one” is a complex organic molecule characterized by multiple chiral centers, fluorine, chlorine, and hydroxyl functional groups. This compound belongs to the class of polycyclic compounds, which are known for their intricate structures and diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the polycyclic core, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic methods may include:
Cyclization Reactions: To form the polycyclic core.
Halogenation: Introduction of the chlorine and fluorine atoms.
Hydroxylation: Addition of the hydroxyl group.
Acylation: Introduction of the chloroacetyl group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions for scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
The presence of multiple chiral centers and functional groups makes this compound a potential candidate for studying stereochemistry and its effects on biological activity.
Medicine
Compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting replication and transcription.
類似化合物との比較
Similar Compounds
- (1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-bromoacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
- (1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-chloro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Uniqueness
The unique combination of functional groups and stereochemistry in this compound may result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both chlorine and fluorine atoms, along with the specific configuration of chiral centers, contributes to its uniqueness.
特性
分子式 |
C24H32ClFO5 |
|---|---|
分子量 |
455.0 g/mol |
IUPAC名 |
(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19-,21-,22-,23-,24+/m0/s1 |
InChIキー |
MUQNGPZZQDCDFT-DGRLEXMWSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F |
正規SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B12470902.png)
![N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide](/img/structure/B12470920.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12470921.png)
![2-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B12470927.png)


![4-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12470939.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12470950.png)
![1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12470960.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B12470965.png)
![Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B12470974.png)
-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)
